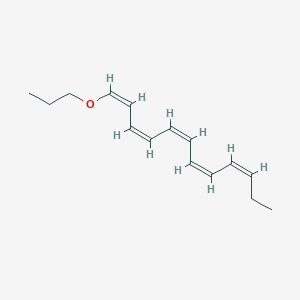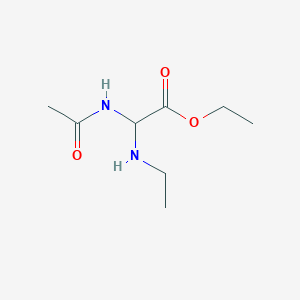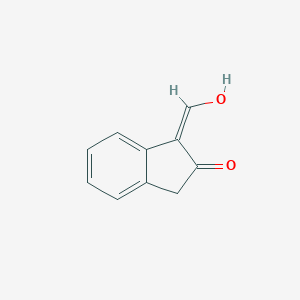
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as indene-2-carbaldehyde and is a derivative of indene.
Mechanism Of Action
The mechanism of action of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
Studies have shown that (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one exhibits low toxicity and has no significant effects on biochemical and physiological processes in the body.
Advantages And Limitations For Lab Experiments
The advantages of using (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in lab experiments include its high yield synthesis method, low toxicity, and potential applications in the development of new antibiotics and antifungal agents. The limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics and antifungal agents based on (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Development of new synthesis methods to improve the yield and solubility of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one.
In conclusion, (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one is a chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new antibiotics and antifungal agents based on this compound.
Synthesis Methods
The synthesis of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one can be achieved through various methods. One such method involves the reaction of indene with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one with a high yield.
Scientific Research Applications
The potential applications of (Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one in scientific research are vast. This compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
properties
CAS RN |
133620-88-9 |
|---|---|
Product Name |
(Z)-1-(Hydroxymethylene)-1H-inden-2(3H)-one |
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3Z)-3-(hydroxymethylidene)-1H-inden-2-one |
InChI |
InChI=1S/C10H8O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,6,11H,5H2/b9-6- |
InChI Key |
ONAWXWNKASBKLM-TWGQIWQCSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/O)/C1=O |
SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
Canonical SMILES |
C1C2=CC=CC=C2C(=CO)C1=O |
synonyms |
2H-Inden-2-one, 1,3-dihydro-1-(hydroxymethylene)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



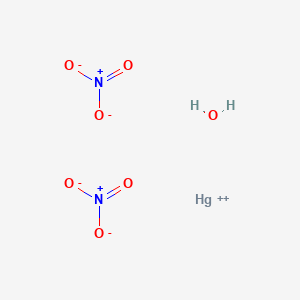
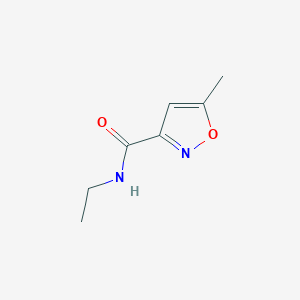
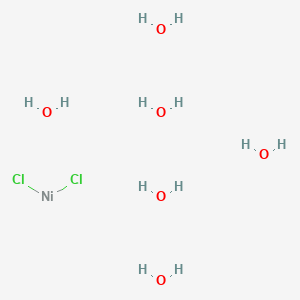
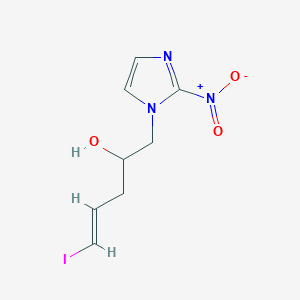
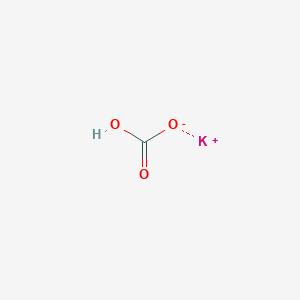
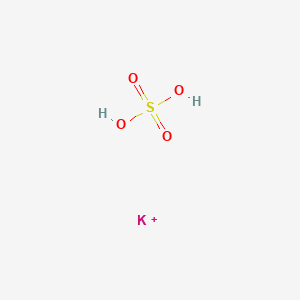
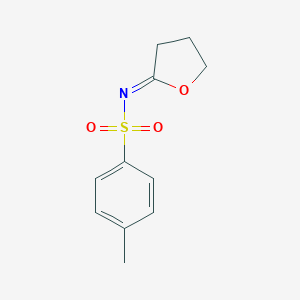
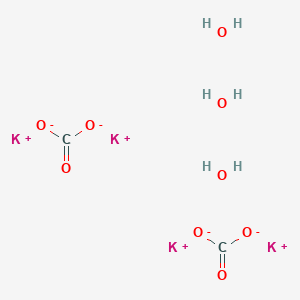
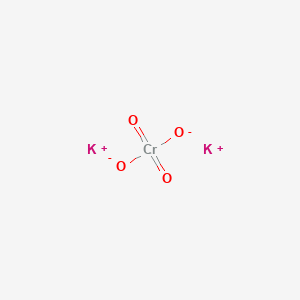
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
